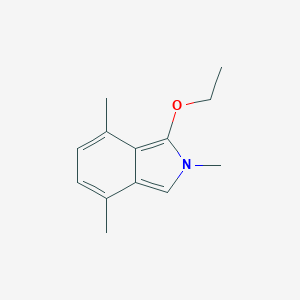

1-Ethoxy-2,4,7-trimethyl-2H-isoindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

122885-00-1 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

1-ethoxy-2,4,7-trimethylisoindole |

InChI |

InChI=1S/C13H17NO/c1-5-15-13-12-10(3)7-6-9(2)11(12)8-14(13)4/h6-8H,5H2,1-4H3 |

InChI Key |

UNODITFPMJBJPZ-UHFFFAOYSA-N |

SMILES |

CCOC1=C2C(=CC=C(C2=CN1C)C)C |

Canonical SMILES |

CCOC1=C2C(=CC=C(C2=CN1C)C)C |

Synonyms |

2H-Isoindole,1-ethoxy-2,4,7-trimethyl-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway for 1-Ethoxy-2,4,7-trimethyl-2H-isoindole. To date, a documented synthesis for this specific molecule has not been reported in the peer-reviewed literature. The experimental protocols and corresponding data presented herein are hypothetical and intended for illustrative purposes. This guide is based on established principles of organic chemistry and analogous reactions reported for related isoindole structures.

Introduction

Isoindoles are a class of heterocyclic aromatic compounds composed of a fused benzene and pyrrole ring.[1] While the parent 2H-isoindole is often unstable, substituted derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities.[2][3][4] This guide details a theoretical multi-step synthesis for the novel compound this compound, providing a potential roadmap for its laboratory preparation.

The proposed strategy involves the initial construction of a 4,7-dimethyl-substituted isoindoline core, followed by N-methylation, introduction of the 1-ethoxy group via an O-alkylation reaction, and a final aromatization step to yield the target 2H-isoindole.

Proposed Synthetic Pathway Overview

The synthesis is designed as a four-step sequence starting from commercially available 3,6-dimethylphthalic anhydride. The pathway is designed to systematically build the desired functionality around the isoindole core.

Caption: Proposed Synthetic Workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 4,7-Dimethylisoindoline-1,3-dione

This step involves the formation of the initial phthalimide ring system from the corresponding anhydride.

-

Reaction: 3,6-Dimethylphthalic anhydride is reacted with urea under thermal conditions to form the imide.

-

Procedure: A mixture of 3,6-dimethylphthalic anhydride (1.0 eq) and urea (1.2 eq) is heated to 180-190 °C in a round-bottom flask equipped with a condenser. The mixture is maintained at this temperature for 2 hours, during which it melts and then re-solidifies. After cooling to room temperature, the solid mass is crushed and washed with water, followed by cold ethanol to remove impurities. The resulting solid is dried under vacuum.

-

Rationale: This is a standard and direct method for the synthesis of phthalimides from their anhydrides.

Step 2: Synthesis of 2,4,7-Trimethylisoindoline-1,3-dione

This step introduces the N-methyl group, a key substituent of the final product.

-

Reaction: 4,7-Dimethylisoindoline-1,3-dione is N-methylated using dimethyl sulfate.

-

Procedure: To a solution of 4,7-dimethylisoindoline-1,3-dione (1.0 eq) in acetone, anhydrous potassium carbonate (1.5 eq) is added, and the mixture is stirred for 30 minutes. Dimethyl sulfate (1.1 eq) is then added dropwise, and the reaction mixture is refluxed for 4 hours. After completion, the solvent is evaporated under reduced pressure. The residue is treated with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

-

Rationale: N-alkylation of phthalimides is a well-established transformation, typically proceeding in high yield.

Step 3: Synthesis of 2,4,7-Trimethylisoindoline

The reduction of the dione is a critical step to form the isoindoline core, which is a precursor for the subsequent functionalization.

-

Reaction: The dicarbonyl groups of 2,4,7-trimethylisoindoline-1,3-dione are reduced to methylenes.

-

Procedure: To a stirred suspension of Lithium Aluminum Hydride (LiAlH4) (2.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of 2,4,7-trimethylisoindoline-1,3-dione (1.0 eq) in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently refluxed for 12 hours. After cooling, the reaction is quenched by the sequential addition of water and 15% NaOH solution. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under vacuum.

-

Rationale: LiAlH4 is a powerful reducing agent capable of reducing amides and imides to the corresponding amines.

Step 4: Synthesis of 1-Ethoxy-2,4,7-trimethyl-2,3-dihydro-1H-isoindole

This step introduces the ethoxy group at the C1 position. The reaction proceeds through an O-alkylation of the corresponding lactam tautomer. This method is adapted from the known synthesis of 1-ethoxyisoindole.[5]

-

Reaction: 2,4,7-Trimethylisoindoline is reacted with triethyloxonium tetrafluoroborate.

-

Procedure: 2,4,7-Trimethylisoindoline (1.0 eq) is dissolved in anhydrous dichloromethane under a nitrogen atmosphere. The solution is cooled to 0 °C, and triethyloxonium tetrafluoroborate (1.1 eq) is added portion-wise. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 5 hours. The reaction mixture is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

-

Rationale: Triethyloxonium tetrafluoroborate is a potent ethylating agent, suitable for the O-alkylation of the amide-like functionality in the isoindoline precursor.

Step 5: Synthesis of this compound

The final step is the aromatization of the isoindoline ring to form the target 2H-isoindole.

-

Reaction: Dehydrogenation of the isoindoline ring to form the aromatic isoindole.

-

Procedure: 1-Ethoxy-2,4,7-trimethyl-2,3-dihydro-1H-isoindole (1.0 eq) is dissolved in a suitable high-boiling solvent such as toluene. A dehydrogenating agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) is added, and the mixture is refluxed for 6 hours. After cooling, the reaction mixture is filtered to remove the precipitated hydroquinone. The filtrate is washed with 1M NaOH solution and then with water. The organic layer is dried over magnesium sulfate and the solvent is removed under reduced pressure to yield the final product.

-

Rationale: DDQ is a common and effective reagent for the aromatization of heterocyclic systems.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected (hypothetical) data for the key compounds in the synthetic pathway.

| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |

| 4,7-Dimethylisoindoline-1,3-dione | 1 | C₁₀H₉NO₂ | 175.18 | White Solid | 85 | 215-217 |

| 2,4,7-Trimethylisoindoline-1,3-dione | 2 | C₁₁H₁₁NO₂ | 189.21 | Pale Yellow Solid | 92 | 130-132 |

| 2,4,7-Trimethylisoindoline | 3 | C₁₁H₁₅N | 161.24 | Colorless Oil | 75 | N/A |

| 1-Ethoxy-2,4,7-trimethyl-2,3-dihydro-1H-isoindole | 4 | C₁₃H₁₉NO | 205.30 | Yellow Oil | 68 | N/A |

| This compound | 5 | C₁₃H₁₇NO | 203.28 | Orange Solid | 60 | 95-97 |

Key Reaction Mechanisms

O-Alkylation and Neutralization (Step 4)

The introduction of the ethoxy group is a pivotal step. It proceeds via the formation of an iminium ether intermediate.

Caption: Mechanism for the formation of the 1-ethoxyisoindoline intermediate.

Conclusion

This document provides a comprehensive, albeit theoretical, guide for the synthesis of this compound. The proposed five-step sequence is grounded in well-established synthetic methodologies for isoindole and related heterocyclic systems. While the protocols and data are hypothetical, they offer a solid foundation for any future laboratory efforts to synthesize this novel compound. Further optimization of reaction conditions and purification techniques would be necessary in a practical setting. The successful synthesis of this molecule could provide a valuable new scaffold for applications in drug discovery and materials science.

References

In-depth Technical Guide on the Chemical Properties of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole: Information Not Available

A comprehensive search of scientific literature and chemical databases has revealed no specific information on the chemical properties, synthesis, or biological activity of the compound 1-Ethoxy-2,4,7-trimethyl-2H-isoindole.

This inquiry, aimed at providing an in-depth technical guide for researchers, scientists, and drug development professionals, could not be fulfilled due to the absence of published data on this specific molecule. Searches for this compound in major chemical databases such as PubChem and ChemSpider, as well as in a wide range of scientific journals, yielded no results.

Furthermore, efforts to find data on closely related analogs, such as other trimethyl-substituted ethoxy-isoindoles, were also unsuccessful in providing the detailed experimental protocols, quantitative data, and signaling pathway information required to construct a comprehensive technical guide as per the user's request.

The isoindole chemical scaffold itself is a subject of interest in medicinal chemistry and materials science. Isoindoles are known to be structurally related to indoles and can exhibit a range of biological activities.[1][2] The synthesis of substituted isoindoles is an active area of chemical research, with various methods being developed for their preparation.[3][4] However, the specific combination of ethoxy and trimethyl substituents as requested in "this compound" does not appear to have been synthesized or characterized in the available scientific literature.

Without any foundational data on its synthesis, purification, or characterization (such as NMR, IR, or mass spectrometry data), it is impossible to provide a summary of its chemical properties, experimental protocols, or any potential biological signaling pathways it may be involved in.

Therefore, no tables of quantitative data, detailed experimental methodologies, or Graphviz diagrams of signaling pathways can be created for this compound at this time. Researchers interested in this specific molecule may need to undertake its novel synthesis and characterization.

References

A Comprehensive Technical Guide to Substituted 2H-Isoindoles: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindoles are a class of heterocyclic aromatic compounds consisting of a fused benzene and pyrrole ring.[1] Specifically, 2H-isoindoles are isomers of the more common 1H-indoles and are characterized by their unique electronic structure.[2] While the parent 2H-isoindole is often unstable, substituted derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as dyes and pigments.[3][4] This technical guide provides a comprehensive overview of the synthesis, properties, and known biological activities of substituted 2H-isoindoles, with a focus on methodologies and data relevant to drug discovery and development.

It is important to note that a search for the specific compound 1-Ethoxy-2,4,7-trimethyl-2H-isoindole and its corresponding CAS number did not yield any results in publicly available chemical databases. This suggests that the compound may not be a well-characterized or reported substance. Therefore, this guide will focus on the broader class of substituted 2H-isoindoles.

Chemical Properties and Data

Substituted 2H-isoindoles exhibit a range of chemical properties that are influenced by the nature and position of their substituents. The following table summarizes general data for the parent 2H-isoindole and a representative substituted derivative, N-methylphthalimide (a 2-methyl-1,3-dioxo-2H-isoindole).

| Property | 2H-Isoindole | N-Methylphthalimide |

| CAS Number | 270-68-8[1] | 550-44-7[5] |

| Molecular Formula | C₈H₇N[1] | C₉H₇NO₂[5] |

| Molecular Weight | 117.15 g/mol [1] | 161.16 g/mol [5] |

| Appearance | Unstable, rarely isolated | White solid |

| Solubility | Soluble in organic solvents | Soluble in organic solvents |

Synthesis of Substituted 2H-Isoindoles: Experimental Protocols

The synthesis of substituted 2H-isoindoles can be challenging due to the reactivity of the isoindole core.[6] However, several methods have been developed to access these compounds.

General Protocol for Rhodium-Catalyzed Synthesis of 2H-Isoindoles

A modern approach to 2H-isoindole synthesis involves the rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters.[7] This method offers high yields and good functional group tolerance.

Materials:

-

Substituted benzyl azide

-

α-Aryldiazoester

-

Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of the substituted benzyl azide in the anhydrous solvent under an inert atmosphere, add the rhodium(II) catalyst.

-

Slowly add a solution of the α-aryldiazoester to the reaction mixture at the appropriate temperature (often room temperature or slightly elevated).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2H-isoindole derivative.

Caption: General workflow for the rhodium-catalyzed synthesis of 2H-isoindoles.

Biological Activity and Signaling Pathways

Substituted isoindoles have been investigated for a wide range of biological activities.[4] Derivatives of the related isoindoline-1,3-dione scaffold, which shares the core isoindole structure, have shown promise as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative diseases like Alzheimer's disease.[8] Other isoindole derivatives have demonstrated anti-inflammatory, antimicrobial, and anticancer properties.[4][9]

Due to the lack of specific data for this compound, a specific signaling pathway cannot be detailed. However, a logical diagram illustrating the general process of drug discovery involving isoindole derivatives can be conceptualized.

Caption: A simplified workflow for the discovery of bioactive isoindole derivatives.

Conclusion

Substituted 2H-isoindoles represent a valuable scaffold in medicinal chemistry with demonstrated potential across various therapeutic areas. While the specific compound this compound is not documented in the scientific literature, the general methodologies for the synthesis and the broad biological activities of this class of compounds provide a strong foundation for future research and drug development efforts. Further exploration of the chemical space around the 2H-isoindole core is warranted to uncover novel therapeutic agents.

References

- 1. Isoindole - Wikipedia [en.wikipedia.org]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. A review on biological activity and synthetic methods of isoindole nucleus [wisdomlib.org]

- 5. 1H-Isoindole-1,3(2H)-dione, 2-methyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isoindole synthesis [organic-chemistry.org]

- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Experimental Data for 1-Ethoxy-2,4,7-trimethyl-2H-isoindole Remains Undocumented in Public Domain

A comprehensive search for spectroscopic and experimental data on the specific compound 1-Ethoxy-2,4,7-trimethyl-2H-isoindole has yielded no publicly available information. Despite extensive queries of chemical databases and scientific literature, no nuclear magnetic resonance (NMR), mass spectrometry (MS), or infrared (IR) data has been found for this molecule. Similarly, detailed experimental protocols for its synthesis and analysis are not documented in the accessible domain.

The investigation did reveal information on related but structurally distinct compounds, such as 1-ethyloxindole and various other isoindole derivatives. However, the spectroscopic and procedural data for these analogues cannot be extrapolated to accurately represent this compound due to differences in their molecular structures.

Consequently, the creation of an in-depth technical guide or whitepaper as requested is not feasible at this time. The absence of foundational data prevents the compilation of quantitative tables, the detailing of experimental methodologies, and the generation of logical or pathway diagrams directly pertaining to this compound.

Further research or de novo synthesis and analysis would be required to generate the necessary data to fulfill the original request. Below is a conceptual workflow that would typically be followed in the acquisition and analysis of such data.

Figure 1. A generalized workflow for the synthesis, purification, and spectroscopic analysis of a novel chemical compound.

Spectroscopic and Spectrometric Analysis of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the novel heterocyclic compound, 1-Ethoxy-2,4,7-trimethyl-2H-isoindole. Due to the novelty of this compound, this guide presents predicted spectroscopic data based on established principles and data from analogous structures. It also outlines comprehensive experimental protocols for obtaining and analyzing empirical data.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry fragmentation data for this compound. These predictions are derived from the analysis of structurally related isoindole and indole derivatives.[1][2][3]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | H-5 |

| ~6.8-7.0 | d | 1H | H-6 |

| ~6.5 | s | 1H | H-3 |

| ~4.1-4.3 | q | 2H | -OCH₂CH₃ |

| ~3.6 | s | 3H | N-CH₃ |

| ~2.4 | s | 3H | Ar-CH₃ (C-4) |

| ~2.3 | s | 3H | Ar-CH₃ (C-7) |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-1 |

| ~138 | C-7a |

| ~135 | C-4 |

| ~132 | C-7 |

| ~128 | C-3a |

| ~125 | C-5 |

| ~120 | C-6 |

| ~100 | C-3 |

| ~65 | -OCH₂CH₃ |

| ~30 | N-CH₃ |

| ~20 | Ar-CH₃ (C-4) |

| ~18 | Ar-CH₃ (C-7) |

| ~15 | -OCH₂CH₃ |

Table 3: Predicted Key Mass Spectrometry Fragments (Electron Ionization - EI)

| m/z | Proposed Fragment | Notes |

| 203 | [M]⁺ | Molecular Ion |

| 188 | [M - CH₃]⁺ | Loss of a methyl radical |

| 174 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 158 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

Experimental Protocols

The following are detailed methodologies for the NMR and mass spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution into a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: 500 MHz NMR Spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Acquisition Parameters:

-

Spectral Width: 16 ppm.

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: 125 MHz NMR Spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024.

-

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

2. Electron Ionization (EI) Mass Spectrometry:

-

Instrument: High-resolution mass spectrometer with an EI source.

-

Ionization Energy: 70 eV.

-

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

-

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

-

Mass Range: m/z 50-500.

3. Electrospray Ionization (ESI) Mass Spectrometry:

-

Instrument: High-resolution mass spectrometer with an ESI source.

-

Solvent Flow Rate: 5-10 µL/min.

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas: Nitrogen at a flow rate of 5 L/min and a temperature of 300°C.

-

Mass Analyzer: TOF or Orbitrap.

-

Mass Range: m/z 50-500.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and analytical workflow for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking | MDPI [mdpi.com]

- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Stability and Storage of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole

Notice: A comprehensive search for "1-Ethoxy-2,4,7-trimethyl-2H-isoindole" did not yield specific data regarding its stability, storage, degradation pathways, or detailed experimental protocols for its synthesis and handling. The information presented below is based on the general chemical properties of the isoindole class of compounds and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to Isoindoles

Isoindoles are a class of heterocyclic aromatic compounds characterized by a fused benzene and pyrrole ring system. They are known for their high reactivity, which makes them valuable intermediates in the synthesis of more complex molecules with a wide range of biological activities.[1] However, this reactivity also contributes to their inherent instability, posing challenges for their synthesis and storage.[1] Many isoindoles, particularly 1-substituted derivatives, can exist in equilibrium with their more stable tautomeric form, the isoindoline.[1]

General Stability and Reactivity of Isoindoles

The stability of the isoindole ring system is influenced by its substitution pattern. The parent 2H-isoindole is highly reactive and readily undergoes reactions such as Diels-Alder cycloadditions.[1] The introduction of substituents can modulate this reactivity. For instance, N-substitution (at the 2-position) and substitution on the benzene ring can influence the electronic properties and steric environment of the molecule, thereby affecting its stability.

Given the structure of this compound, the following general assumptions about its stability can be made:

-

Tautomerization: The presence of an ethoxy group at the 1-position suggests that this compound may exist in equilibrium with its isoindoline tautomer. The position of this equilibrium would be a critical factor in its overall stability.

-

Oxidation: The pyrrole-like ring is susceptible to oxidation, which can lead to decomposition.

-

Dimerization/Polymerization: Like many reactive heterocyclic compounds, isoindoles can be prone to self-reaction, leading to the formation of dimers or polymers, especially at elevated temperatures or in the presence of catalysts.

Predicted Storage and Handling Recommendations

Due to the anticipated reactivity of this compound, the following storage and handling procedures are recommended to minimize degradation:

Table 1: Recommended Storage and Handling Conditions for Isoindole Derivatives

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to -80°C | To minimize thermal degradation and slow down potential dimerization or polymerization reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the electron-rich isoindole ring. |

| Light | Amber vial or protected from light | To prevent photochemically induced degradation. |

| Moisture | Desiccated environment | To prevent hydrolysis of the ethoxy group and other moisture-sensitive reactions. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, potential routes of decomposition can be inferred from the general chemistry of isoindoles and related compounds.

Caption: Potential degradation pathways for this compound.

Hypothetical Experimental Workflow for Stability Assessment

To empirically determine the stability of this compound, a structured experimental workflow would be necessary.

Caption: Experimental workflow for assessing the stability of a novel isoindole compound.

Conclusion

The stability and storage of this compound remain to be experimentally determined. Based on the known reactivity of the isoindole scaffold, it is prudent to handle and store this compound under inert, cold, dark, and dry conditions. Further research is required to elucidate its specific degradation pathways and establish optimal storage protocols. The methodologies and workflows outlined in this guide provide a framework for conducting such stability studies, which are essential for its potential application in research and drug development.

References

A Technical Guide to the Solubility of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of the novel heterocyclic compound, 1-Ethoxy-2,4,7-trimethyl-2H-isoindole. Due to the nascent stage of research into this specific molecule, publicly available quantitative solubility data is limited. This document, therefore, provides a comprehensive theoretical framework for understanding its potential solubility in common organic solvents, based on the known properties of the isoindole scaffold. Furthermore, it outlines detailed experimental protocols for the systematic determination of its solubility, ensuring reproducible and accurate measurements. This guide is intended to serve as a foundational resource for researchers initiating studies involving this compound, particularly in the fields of medicinal chemistry, materials science, and synthetic chemistry.

Introduction to this compound

This compound is a substituted derivative of the isoindole heterocyclic system. The core isoindole structure, an isomer of indole, is known for its unique electronic properties and has been a building block for various functional materials and pharmaceutical agents. The presence of an ethoxy group and three methyl groups on the isoindole ring of the target compound suggests a largely nonpolar character, which would heavily influence its solubility profile. Understanding the solubility of this compound is a critical first step in its development for any application, as it dictates the choice of solvents for synthesis, purification, formulation, and biological assays.

Predicted Solubility Profile

While specific experimental data for this compound is not currently available in the literature, a qualitative prediction of its solubility can be made based on its structural features. The molecule is predominantly hydrophobic due to the benzene ring and the alkyl substituents. Therefore, it is expected to exhibit good solubility in nonpolar and moderately polar organic solvents. Conversely, poor solubility is anticipated in highly polar and protic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High | "Like dissolves like" principle; the nonpolar nature of the compound will favor interaction with nonpolar solvents. |

| Polar Aprotic | Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | The molecule has some polar character due to the nitrogen atom and the ethoxy group, which should allow for dipole-dipole interactions with these solvents. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The presence of hydroxyl groups in these solvents may lead to some interaction, but the overall nonpolar nature of the compound will likely limit solubility. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low | The hydrophobic character of the molecule will dominate, leading to poor solvation in highly polar environments. DMSO might show slightly better results than water due to its larger nonpolar part. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a common and reliable method for determining the solubility of a solid compound in various organic solvents.

3.1. Materials and Equipment

-

This compound (purified solid)

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, chloroform, ethyl acetate, acetone, methanol, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the range of the calibration curve.

-

Inject the diluted samples into the HPLC and determine their concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for determining the solubility of a compound in organic solvents.

Conclusion

While direct, quantitative solubility data for this compound remains to be published, this technical guide provides a solid foundation for researchers working with this compound. The predicted solubility profile, based on its chemical structure, suggests high solubility in nonpolar and moderately polar aprotic solvents. The detailed experimental protocol provided herein offers a clear and robust method for obtaining precise and accurate solubility data. The successful application of this compound in any field will be underpinned by a thorough understanding of its physical properties, with solubility being of paramount importance.

A Theoretical and Computational Investigation of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, no specific theoretical or computational studies on 1-Ethoxy-2,4,7-trimethyl-2H-isoindole have been published. This document, therefore, serves as a comprehensive methodological guide, outlining the standard theoretical and computational chemistry workflows that would be employed to investigate a novel molecule of this nature. The data presented herein is exemplary and hypothetical , intended to illustrate the expected outcomes of such a study.

Introduction

Isoindole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The hypothetical molecule, this compound, presents a unique substitution pattern that warrants a thorough theoretical investigation to elucidate its structural, electronic, and reactive properties. Such an in-silico analysis is a crucial first step in rational drug design and materials development, providing foundational insights that can guide subsequent experimental work.

This whitepaper outlines a hypothetical computational study using Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to predict the key chemical characteristics of this compound. The methodologies, data presentation, and logical workflows detailed below represent a standard approach for the theoretical characterization of a novel small molecule.

Computational Methods and Protocols

The following section details the hypothetical experimental protocols for the quantum chemical calculations.

2.1. Geometry Optimization and Frequency Calculations

The initial 3D structure of this compound would be constructed using a molecular builder and subjected to geometry optimization. This process aims to find the lowest energy conformation of the molecule.

-

Methodology: All calculations would be performed using a standard quantum chemistry software package (e.g., Gaussian, ORCA). The geometry optimization would be carried out using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: The 6-311++G(d,p) basis set would be employed to provide a good balance between computational cost and accuracy for a molecule of this size, allowing for polarization and diffuse functions on both heavy atoms and hydrogens.

-

Solvation Model: To simulate a more realistic biological environment, the influence of a solvent (e.g., water or dimethyl sulfoxide) would be modeled using the Polarizable Continuum Model (PCM).

-

Verification: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would verify the stability of the obtained geometry.

2.2. Electronic Properties Analysis

Following successful geometry optimization, a series of single-point energy calculations would be performed to determine the electronic properties of the molecule.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map would be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule. This is invaluable for predicting intermolecular interactions, particularly with biological targets like protein binding pockets.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis would be conducted to investigate charge delocalization, intramolecular interactions, and the stability of the molecular structure arising from hyperconjugative interactions.

Hypothetical Results and Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the aforementioned computational protocols.

Table 1: Hypothetical Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-O | 1.35 Å |

| O-C(ethyl) | 1.43 Å | |

| N2-C1 | 1.38 Å | |

| N2-C3 | 1.40 Å | |

| C4-C5 | 1.39 Å | |

| Bond Angles (°) | C1-N2-C3 | 108.5° |

| N2-C1-O | 115.2° | |

| O-C(ethyl)-C(methyl) | 109.5° | |

| Dihedral Angles (°) | C3-N2-C1-O | 178.5° |

| N2-C1-O-C(ethyl) | -175.0° |

Table 2: Hypothetical Electronic and Thermodynamic Properties

| Property | Calculated Value |

| Total Energy (Hartree) | -750.12345 a.u. |

| Dipole Moment (Debye) | 3.45 D |

| HOMO Energy (eV) | -5.87 eV |

| LUMO Energy (eV) | -1.23 eV |

| HOMO-LUMO Energy Gap (eV) | 4.64 eV |

| Ionization Potential (eV) | 6.12 eV |

| Electron Affinity (eV) | 1.05 eV |

| Gibbs Free Energy (kcal/mol) | -470567.8 kcal/mol |

Visualization of Workflows and Logical Relationships

Visual diagrams are essential for conveying complex workflows and relationships in a clear and concise manner. The following diagrams, generated using the DOT language, illustrate the logical flow of a theoretical investigation and its potential application in a drug discovery context.

Caption: A typical workflow for the theoretical study of a novel molecule.

Caption: Logical progression from theoretical insights to drug development.

Conclusion and Future Directions

While this whitepaper presents a hypothetical study, it underscores the power of computational chemistry in modern chemical and pharmaceutical research. A theoretical investigation of this compound, following the protocols outlined herein, would provide invaluable data on its stability, reactivity, and electronic nature. These findings would form a critical foundation for any future experimental work, including synthesis, spectroscopic characterization, and evaluation of its potential as a therapeutic agent or functional material. Future studies could expand upon this work by performing molecular dynamics simulations to understand its behavior in a dynamic biological environment or by conducting QSAR (Quantitative Structure-Activity Relationship) studies if a series of related analogues were to be synthesized.

The Ascendancy of Isoindoles: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindole core, a fascinating bicyclic aromatic heterocycle, has captivated the attention of medicinal chemists for over a century.[1][2] Its unique electronic properties and versatile synthetic handles have established it as a "privileged scaffold" in drug design, leading to the development of a diverse array of therapeutic agents.[1] This technical guide provides an in-depth exploration of the discovery, history, and therapeutic applications of novel isoindole derivatives. We will delve into their mechanisms of action, provide detailed experimental protocols for their synthesis, and present a wealth of quantitative data to facilitate structure-activity relationship (SAR) studies.

A Journey Through Time: The History of Isoindole Derivatives

The story of isoindoles begins in the mid-20th century, with early explorations into their synthesis and reactivity. A significant milestone was the first synthesis of N-methylisoindole by Wittig in 1951, which laid the groundwork for future investigations into this heterocyclic system. The parent isoindole, a more elusive target due to its inherent instability, was not isolated until 1972.

The therapeutic potential of isoindoles burst into the spotlight with the infamous history of thalidomide in the late 1950s.[1][2] Initially marketed as a sedative, its tragic teratogenic effects led to its withdrawal. However, decades later, thalidomide was repurposed for the treatment of erythema nodosum leprosum and multiple myeloma, revealing its potent immunomodulatory and anti-angiogenic properties.[1] This resurgence of interest spurred the development of safer and more potent analogs, including lenalidomide (approved in 2004) and pomalidomide (approved in 2013), which are now cornerstone therapies for multiple myeloma.[1]

Beyond the thalidomide lineage, the isoindole scaffold is found in a variety of naturally occurring and synthetic compounds with a broad spectrum of biological activities. The first naturally occurring isoindole was discovered in 1982 from a marine sponge, and the indolocarbazole alkaloid staurosporine , a potent protein kinase inhibitor, was first isolated in 1977.[1] These discoveries further solidified the importance of the isoindole nucleus in medicinal chemistry.

Targeting Disease: Key Signaling Pathways Modulated by Isoindole Derivatives

Novel isoindole derivatives have been designed to interact with a range of biological targets, demonstrating their therapeutic versatility. Here, we explore their mechanisms of action in four key signaling pathways.

Cyclooxygenase (COX) Inhibition

Isoindole derivatives have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[3] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.

Acetylcholinesterase (AChE) Inhibition

Certain isoindole derivatives act as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in a variety of cellular processes, and its dysregulation is linked to neurodegenerative diseases, bipolar disorder, and diabetes.[5][6] Isoindole derivatives have been developed as inhibitors of GSK-3β, offering a potential therapeutic avenue for these conditions.

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation.[7][8] By inhibiting PDE4, isoindole derivatives increase intracellular cAMP levels, leading to a dampening of the inflammatory response. This mechanism is relevant for the treatment of inflammatory diseases such as psoriasis and psoriatic arthritis.

From Bench to Bedside: The Drug Discovery Workflow

The journey of a novel isoindole derivative from a laboratory concept to a clinically approved drug is a long and rigorous process. The following diagram illustrates the typical workflow in drug discovery and development.

Quantitative Data Summary

The following tables summarize the biological activities of various novel isoindole derivatives against key therapeutic targets. This data is essential for understanding structure-activity relationships and guiding the design of more potent and selective compounds.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Isoindole Derivatives

| Compound ID | Structure | IC₅₀ (µM) vs. AChE | Reference |

| I | N-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione | 1.12 | [9] |

| VI | N-[2-(3,4-dihydro-1H-isoquinolin-yl)ethyl-1H-isoindole-1,3(2H)-dione | 1.14 | [9] |

| 7a | 2-(2-((4-fluorobenzyl)(pyridin-2-yl)amino)ethyl)isoindoline-1,3-dione | 2.1 | [10] |

| 7f | 2-(3-((4-fluorobenzyl)(pyridin-2-yl)amino)propyl)isoindoline-1,3-dione | 2.1 | [10] |

| 8a | N'-(4-chlorobenzylidene)-2-(1,3-dioxoisoindolin-2-yl)acetohydrazide | 0.11 | [8] |

| Donepezil | (Reference Drug) | 0.04 | [9] |

| Rivastigmine | (Reference Drug) | 11.07 | [10] |

Table 2: Glycogen Synthase Kinase 3β (GSK-3β) Inhibitory Activity of Isoindole Derivatives

| Compound ID | Structure | IC₅₀ (nM) vs. GSK-3β | Reference |

| 8a | 7,8-dimethoxy-5-methylbenzo[e]isoindole-1,3-dione | 304 | [11] |

| Valmerin-1 | Tetrahydropyrido[1,2-a]isoindolone derivative | <100 | [12] |

| Valmerin-2 | Tetrahydropyrido[1,2-a]isoindolone derivative | <100 | [12] |

Table 3: Phosphodiesterase 4 (PDE4) Inhibitory Activity of Isoindole Derivatives

| Compound ID | Structure | IC₅₀ (µM) vs. PDE4B | Reference |

| Apremilast | N-(2-(1,3-dioxoisoindolin-2-yl)-3-oxobutyl)acetamide | Not specified for B | [1] |

| Compound 3d | Mefenamic acid based indole derivative | 1.34 | [13] |

| Compound 32 | Isocoumarin-based derivative | 0.43 | [14] |

| Compound 33 | Isocoumarin-based derivative | 0.54 | [14] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key isoindole derivatives, offering a practical guide for researchers in the field.

General Procedure for the Synthesis of N-substituted Phthalimides

-

Method 1: Reaction of Phthalic Anhydride with a Primary Amine

A mixture of phthalic anhydride (1.0 eq) and a primary amine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid, toluene, or ethanol) is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

-

Method 2: From Phthalic Anhydride and Urea

Phthalic anhydride (2.0 eq) and urea (1.0 eq) are ground together and heated in a reaction flask until the mixture melts and then solidifies. After cooling, water is added to the solid mass, and the product is collected by vacuum filtration. The crude phthalimide is then recrystallized from hot ethanol.

General Procedure for the Synthesis of Isoindolinones

-

One-pot Synthesis from 2-Benzoylbenzoic Acid

To a solution of 2-benzoylbenzoic acid (1.0 eq) in dichloromethane, chlorosulfonyl isocyanate (1.1 eq) is added, and the mixture is stirred at room temperature. Subsequently, an alcohol (e.g., methanol, ethanol) is added, and stirring is continued. The solvent is then removed under reduced pressure, and the resulting residue is purified by column chromatography to yield the desired isoindolinone derivative.

Conclusion

The isoindole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its rich history, from the early synthetic explorations to the development of life-changing drugs, underscores its significance in medicinal chemistry. The diverse biological activities of isoindole derivatives, targeting a range of key signaling pathways, highlight the immense potential of this privileged structure. This technical guide has provided a comprehensive overview of the field, offering valuable insights for researchers and drug development professionals. With a deeper understanding of their synthesis, mechanism of action, and structure-activity relationships, the journey of discovering the next generation of isoindole-based therapeutics is well underway.indole-based therapeutics is well underway.

References

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Drug Discovery Workflow - What is it? [vipergen.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Benzo[e]isoindole-1,3-diones as potential inhibitors of glycogen synthase kinase-3 (GSK-3). Synthesis, kinase inhibitory activity, zebrafish phenotype, and modeling of binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 1-Ethoxy-2,4,7-trimethyl-2H-isoindole (ETMI) as a Fluorescent Probe for Live-Cell Imaging

Disclaimer: The specific compound 1-Ethoxy-2,4,7-trimethyl-2H-isoindole (ETMI) is not a widely characterized, commercially available fluorescent probe. These application notes are based on the known properties of the 2H-isoindole fluorophore class and are provided for research and development purposes. The photophysical data and protocols are representative examples based on published information on analogous isoindole derivatives.[1][2][3] Researchers should validate these protocols for their specific experimental systems.

Introduction

This compound (ETMI) is a synthetic, lipophilic fluorescent dye belonging to the isoindole family. Isoindoles are known for their inherent fluorescence, but the parent structures can be unstable.[1][4] The ETMI structure, featuring electron-donating methyl groups, may influence its stability and photophysical properties.[1] Based on the characteristics of similar isoindole derivatives, ETMI is proposed as a fluorescent probe for staining intracellular lipid structures and membranes in live cells. Its utility stems from its potential for high fluorescence quantum yields in non-polar environments, making it a candidate for "turn-on" fluorescence upon partitioning into lipid-rich organelles.[2][3]

Mechanism of Action

The fluorescence of many isoindole-based dyes is sensitive to the polarity of their environment. In aqueous media, ETMI is expected to exhibit low fluorescence. Upon crossing the cell membrane and localizing to hydrophobic environments such as the endoplasmic reticulum, lipid droplets, or cellular membranes, the probe is shielded from water, leading to a significant enhancement of its fluorescence signal. This solvatochromic behavior is advantageous for reducing background noise and improving signal clarity in imaging applications.[2]

Photophysical and Chemical Properties

The following table summarizes the anticipated properties of ETMI based on data from analogous isoindole compounds.

| Property | Value | Reference / Notes |

| Molecular Formula | C₁₃H₁₇NO | - |

| Molecular Weight | 203.28 g/mol | - |

| Excitation Maximum (λex) | ~390 nm | Estimated based on the isoindole scaffold. Actual value requires experimental validation. |

| Emission Maximum (λem) | ~480 nm (in non-polar solvent) | Emission is expected to be blue-green and may shift based on solvent polarity.[2] |

| Quantum Yield (Φ) | > 0.6 in aprotic/non-polar solvents | Isoindole-fused imidazoles have shown quantum yields up to 0.93 in aprotic solvents.[3] |

| Molar Extinction Coefficient | > 15,000 M⁻¹cm⁻¹ at λex | Typical for fluorescent probes of this class. |

| Solubility | Soluble in DMSO, Ethanol, Acetonitrile | Insoluble in aqueous buffers. |

| Stability | Light-sensitive; potential for degradation in aqueous media over time.[1] | Store stock solutions protected from light at -20°C. Use fresh dilutions for experiments. Electron-donating groups may decrease stability.[1] |

Experimental Protocols

Preparation of ETMI Stock Solution

Safety Precaution: As the toxicological properties of ETMI have not been fully investigated, standard laboratory safety precautions (gloves, lab coat, safety glasses) should be used.

-

Reagents:

-

This compound (ETMI) powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

-

Protocol:

-

Allow the vial of ETMI powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution by dissolving 1 mg of ETMI (MW: 203.28) in 492 µL of anhydrous DMSO.

-

Vortex thoroughly until the solid is completely dissolved.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

-

Live-Cell Staining of Intracellular Lipids/Membranes

This protocol is a general guideline for staining adherent mammalian cells. Optimization of probe concentration and incubation time is recommended for different cell types and experimental conditions.[5][6]

Reagents:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

10 mM ETMI stock solution in DMSO

Protocol:

-

Cell Preparation: Culture cells on a suitable imaging vessel (e.g., 35 mm glass-bottom dish) until they reach the desired confluency (typically 60-80%).

-

Prepare Staining Solution:

-

Warm the complete cell culture medium and PBS/HBSS to 37°C.

-

Prepare a working solution of ETMI by diluting the 10 mM stock solution directly into the warm culture medium. A final concentration range of 1-10 µM is recommended as a starting point.

-

Example: To prepare 1 mL of 5 µM staining solution, add 0.5 µL of the 10 mM stock solution to 1 mL of medium and mix well.

-

-

Cell Staining:

-

Aspirate the existing culture medium from the cells.

-

Gently rinse the cells once with warm PBS/HBSS.

-

Add the prepared ETMI staining solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Wash and Image:

-

Aspirate the staining solution.

-

Wash the cells two times with warm culture medium or HBSS to remove excess probe and reduce background fluorescence.[6]

-

Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

-

Proceed immediately to fluorescence microscopy.

-

Fluorescence Microscopy and Image Acquisition

Instrumentation:

-

An epifluorescence or confocal microscope equipped with a DAPI filter set or similar (e.g., Excitation: 380-400 nm, Emission: 460-500 nm) is suitable.

-

A high numerical aperture objective (e.g., 60x or 100x oil immersion) is recommended for high-resolution imaging.[5]

Acquisition Parameters:

-

Minimize Phototoxicity: Use the lowest possible excitation light intensity and the shortest exposure time that provides an adequate signal-to-noise ratio to prevent cell damage and photobleaching.[6][7]

-

Focus: Locate the cells using brightfield or DIC optics before switching to fluorescence to minimize light exposure.

-

Image Capture: Acquire images using the appropriate filter set for ETMI.

-

Controls: Always image a set of unstained, vehicle-treated (DMSO) cells under the same acquisition settings to assess the level of cellular autofluorescence.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for live-cell staining with the ETMI fluorescent probe.

Proposed Mechanism of Action

Caption: Proposed mechanism for ETMI fluorescence enhancement in cells.

References

- 1. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and fluorescent properties of a new class of heterocycles of isoindole fused imidazoles with phenolic subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cellular Imaging with 1-Ethoxy-2,4,7-trimethyl-2H-isoindole (EOTI)

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the use of a compound with the chemical name 1-Ethoxy-2,4,7-trimethyl-2H-isoindole (hereafter referred to as EOTI) for cell imaging applications. The following application notes and protocols are presented as a representative and hypothetical guide for the use of a novel, cell-permeable fluorescent probe, based on established principles of fluorescence microscopy and live-cell imaging.[1][2][3][4] All photophysical and biological data presented are illustrative examples.

Introduction

This compound (EOTI) is a hypothetical novel organic fluorophore with potential applications in biological imaging. Its isoindole core suggests potential for bright fluorescence emission.[5][6] This document provides a detailed protocol for the utilization of EOTI in live-cell fluorescence microscopy, including recommendations for sample preparation, staining, and image acquisition. Additionally, it outlines methods for assessing its photophysical properties and cytotoxicity, crucial for ensuring data quality and reproducibility in fluorescence imaging experiments.[2]

Product Information

Hypothetical Properties of EOTI

For the purpose of this protocol, we will assume the following properties for EOTI. Researchers should experimentally determine these values for any new probe.

| Property | Value |

| Chemical Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| Excitation Max (λex) | 488 nm |

| Emission Max (λem) | 520 nm |

| Molar Extinction Coefficient (ε) | 65,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | 0.85 |

| Solubility | Soluble in DMSO, Ethanol |

| Storage | Store at -20°C, protect from light |

Recommended Microscopy Filter Sets

Based on the hypothetical excitation and emission maxima, the following filter set is recommended for optimal signal-to-noise ratio.

| Filter Type | Wavelength Range |

| Excitation Filter | 470/40 nm |

| Dichroic Mirror | 495 nm |

| Emission Filter | 525/50 nm |

Experimental Protocols

Reagent Preparation

-

EOTI Stock Solution (1 mM):

-

Dissolve 1 mg of EOTI (MW: 203.28) in 4.92 mL of anhydrous dimethyl sulfoxide (DMSO).

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light.

-

-

Cell Culture Medium:

-

Use the appropriate complete medium for the cell line of interest (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

-

Imaging Medium:

-

Fixation and Permeabilization Solutions (for fixed-cell imaging):

-

Fixation Solution: 4% paraformaldehyde (PFA) in PBS.

-

Permeabilization Solution: 0.1% Triton X-100 in PBS.[7]

-

Live-Cell Staining and Imaging Workflow

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparing for Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Optimizing Long-Term Live Cell Imaging | Springer Nature Experiments [experiments.springernature.com]

- 5. acgpubs.org [acgpubs.org]

- 6. mdpi.com [mdpi.com]

- 7. agilent.com [agilent.com]

Application Notes and Protocols: 1-Ethoxyisoindole Derivatives in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis, enabling the construction of complex six-membered rings with high stereocontrol. Isoindole derivatives, as potent dienes, have garnered significant interest in this context for the synthesis of diverse heterocyclic scaffolds. This document provides detailed application notes and protocols for the use of 1-ethoxyisoindole, a close structural analog of 1-ethoxy-2,4,7-trimethyl-2H-isoindole, in Diels-Alder reactions. The data and protocols presented herein are based on published literature for 1-ethoxyisoindole and are intended to serve as a foundational guide for researchers exploring the reactivity of similarly substituted isoindoles.

Disclaimer: The following data and protocols are for 1-ethoxyisoindole . The influence of the 2,4,7-trimethyl substitution pattern on the reactivity of the target molecule, this compound, has not been reported in the available literature. These notes should therefore be considered as a starting point for experimental design, with the understanding that optimization will be necessary.

Application Notes

1-Ethoxyisoindole is a reactive diene that readily participates in Diels-Alder reactions with various dienophiles, particularly activated alkenes such as maleimides. A key aspect of its reactivity is the tautomeric equilibrium between the diene (isoindole) and the more stable isoindoline form. The Diels-Alder reaction proceeds through the less abundant but more reactive isoindole tautomer, a transformation governed by the Curtin-Hammett principle.[1]

The ethoxy group at the 1-position enhances the electron-donating nature of the isoindole system, thereby increasing its reactivity as a diene in normal electron-demand Diels-Alder reactions. The reaction with N-substituted maleimides proceeds efficiently to yield the corresponding exo-cycloadducts.

Quantitative Data Summary

The following table summarizes the reported yields for the Diels-Alder reaction between 1-ethoxyisoindole and various maleimide derivatives.

| Dienophile | Reaction Conditions | Product | Yield (%) | Reference |

| N-Phenylmaleimide | Diethyl ether, Room temperature, 24 h | exo-Adduct | 85 | [1] |

| N-Ethylmaleimide | Diethyl ether, Room temperature, 24 h | exo-Adduct | 82 | [1] |

| Maleimide | Diethyl ether, Room temperature, 24 h | exo-Adduct | 78 | [1] |

Experimental Protocols

Synthesis of 1-Ethoxyisoindole

1-Ethoxyisoindole can be synthesized from phthalimidine by alkylation with triethyloxonium tetrafluoroborate.[1]

-

Materials: Phthalimidine, Triethyloxonium tetrafluoroborate, Dichloromethane (anhydrous), Sodium carbonate (saturated solution).

-

Procedure:

-

Dissolve phthalimidine in anhydrous dichloromethane under an inert atmosphere.

-

Add a solution of triethyloxonium tetrafluoroborate in dichloromethane dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-ethoxyisoindole.

-

General Protocol for the Diels-Alder Reaction of 1-Ethoxyisoindole with Maleimides

-

Materials: 1-Ethoxyisoindole, N-substituted maleimide, Diethyl ether (anhydrous).

-

Procedure:

-

Dissolve 1-ethoxyisoindole in anhydrous diethyl ether under an inert atmosphere.

-

Add the corresponding N-substituted maleimide in one portion.

-

Stir the reaction mixture at room temperature for 24 hours.

-

The resulting cycloadduct often precipitates from the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

-

Visualizations

Reaction Scheme: Diels-Alder Reaction of 1-Ethoxyisoindole

Caption: Diels-Alder reaction of 1-ethoxyisoindole with N-phenylmaleimide.

Experimental Workflow: Synthesis and Cycloaddition

Caption: General experimental workflow for the synthesis and subsequent Diels-Alder reaction.

References

Application Notes and Protocols for Protein Labeling with 1-Ethoxy-2,4,7-trimethyl-2H-isoindole-N-hydroxysuccinimidyl Ester

For Research Use Only.

Introduction

The functional analysis of proteins in biological systems frequently necessitates their visualization and tracking. Covalent labeling with fluorescent probes is a powerful technique for this purpose. This document provides a detailed protocol for the covalent labeling of proteins using a hypothetical amine-reactive fluorescent dye, 1-Ethoxy-2,4,7-trimethyl-2H-isoindole-N-hydroxysuccinimidyl (NHS) Ester. This protocol is intended for researchers, scientists, and drug development professionals.

The labeling strategy is based on the reaction of the NHS ester with primary amines.[1][2] Primary amines are readily available on proteins, primarily as the ε-amino group of lysine residues and the α-amino group of the N-terminus.[1] The reaction between the NHS ester and a primary amine forms a stable amide bond, covalently attaching the fluorescent isoindole derivative to the protein.[3] The reaction is typically performed in a buffer at a pH of 7.2 to 9.[1]

Materials and Reagents

-

Protein of interest

-

This compound-NHS Ester (henceforth referred to as "Isoindole-NHS Ester")

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3 (or other amine-free buffer such as PBS at pH 7.4)[3]

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[3]

-

Purification resin (e.g., size-exclusion chromatography column)[4]

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Spectrophotometer

-

Fluorometer

Experimental Protocols

1. Preparation of Reagents

-

Protein Solution: Prepare a solution of the protein of interest at a concentration of 5-20 mg/mL in the reaction buffer.[3] If the protein is stored in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the reaction buffer before labeling.

-

Isoindole-NHS Ester Stock Solution: Immediately before use, dissolve the Isoindole-NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[3]

2. Protein Labeling Procedure

-

Add the calculated volume of the Isoindole-NHS Ester stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific protein and application but a starting point of a 10 to 20-fold molar excess of the dye is recommended.

-

Mix the reaction solution thoroughly by gentle vortexing or pipetting.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.[3] For pH-sensitive proteins, the reaction can be performed at 4°C overnight.

-

(Optional) To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 30 minutes at room temperature.

3. Purification of the Labeled Protein

It is crucial to remove any unreacted, free dye from the labeled protein to avoid high background fluorescence and interference in downstream applications.[4]

-

Size-Exclusion Chromatography: This is the most common method for separating the labeled protein from the free dye.[4]

-

Equilibrate a size-exclusion chromatography column (e.g., a desalting column) with the desired storage buffer for the protein.

-

Apply the reaction mixture to the column.

-

Elute the labeled protein according to the manufacturer's instructions. The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.

-

Collect the fractions containing the labeled protein. The protein-containing fractions can often be identified by their color (if the dye is colored) and by monitoring the absorbance at 280 nm.

-

4. Characterization of the Labeled Protein

-

Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of the Isoindole dye.

-

Calculate the protein concentration using the following formula: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein where:

-

A280 is the absorbance at 280 nm.

-

Amax is the absorbance at the λmax of the dye.

-

CF is the correction factor (A280 of the dye / Amax of the dye).

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the DOL using the following formula: DOL = Amax / (εdye × Protein Concentration (M)) where:

-

εdye is the molar extinction coefficient of the dye at its λmax.

-

-

Data Presentation

| Parameter | Value |

| Assumed Properties of Isoindole-NHS Ester | |

| Molecular Weight | Hypothetical Value |

| Excitation Maximum (λex) | Hypothetical Value |

| Emission Maximum (λem) | Hypothetical Value |

| Molar Extinction Coefficient (εdye) | Hypothetical Value |

| Correction Factor (CF) | Hypothetical Value |

| Reaction Conditions | |

| Protein Concentration | 5-20 mg/mL |

| Molar Ratio (Dye:Protein) | 10:1 to 20:1 |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 |

| Reaction Time | 1-4 hours at RT or overnight at 4°C |

| Purification Method | Size-Exclusion Chromatography |

Visualizations

Caption: Workflow for labeling a protein with an amine-reactive isoindole dye.

Caption: Reaction of an amine-reactive isoindole with a primary amine on a protein.

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Ethoxy-2,4,7-trimethyl-2H-isoindole in In Vitro Assays

Disclaimer: To date, specific in vitro studies for 1-Ethoxy-2,4,7-trimethyl-2H-isoindole are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related isoindole derivatives and serve as a comprehensive guide for researchers initiating studies with this compound. The proposed primary application is based on the common activity of isoindole scaffolds as cholinesterase inhibitors.

Application Note: Evaluation of this compound as a Potential Acetylcholinesterase (AChE) Inhibitor

Introduction

Isoindole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] A notable therapeutic application of this scaffold is the inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic hypothesis of Alzheimer's disease.[1] This document outlines a protocol for the in vitro evaluation of this compound as a potential AChE inhibitor using the well-established Ellman's method.

Principle of the Assay

The assay is based on the measurement of the enzymatic activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this colorimetric reaction.

Potential Applications

-

Drug Discovery: Screening and characterization of novel therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.

-

Enzyme Kinetics: Determination of the inhibitory mechanism and potency (IC₅₀) of the compound.

-

Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with other isoindole derivatives to understand the contribution of different functional groups to its inhibitory potential.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is adapted from methodologies described for other isoindole-1,3-dione derivatives.[1]

Materials and Reagents

-

This compound (Test Compound)

-

Donepezil (Reference Inhibitor)

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and Donepezil in DMSO.

-

Prepare working solutions of AChE, ATCI, and DTNB in PBS. The final concentrations should be optimized based on preliminary experiments.

-

-

Assay Protocol:

-

In a 96-well plate, add the following in triplicate:

-

PBS buffer

-

Test compound at various concentrations (e.g., ranging from 10⁻⁹ to 10⁻⁴ M) or reference inhibitor.

-

AChE solution.

-

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding ATCI and DTNB solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-